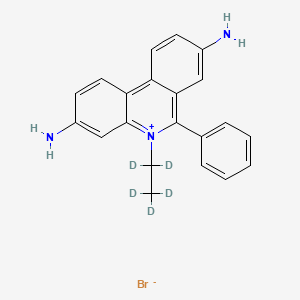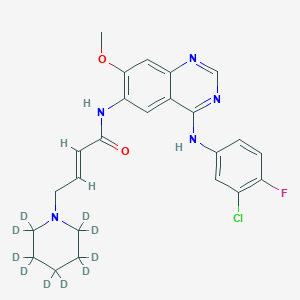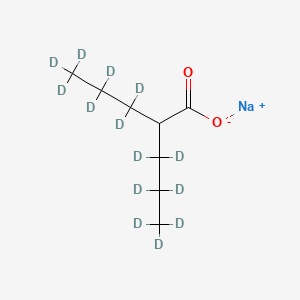
di-Ellipticine-RIBOTAC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-Ellipticine-RIBOTAC: is a bifunctional small molecule that effectively diminishes the r(G4C2) repeat expansion associated with c9ALS/FTD both in vitro and in vivo . This compound showcases therapeutic potential in amyotrophic lateral sclerosis (ALS) models . It is part of the RIBOTAC (Ribonuclease Targeting Chimera) class of molecules, which are designed to target and degrade specific RNA sequences .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of di-Ellipticine-RIBOTAC involves the conjugation of ellipticine derivatives with RNA-binding ligands. The reaction conditions typically include:
Solvents: Dimethyl sulfoxide (DMSO), methanol, or ethanol.
Catalysts: Palladium-based catalysts for coupling reactions.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures (25-50°C).
Purification: Chromatographic techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure consistency and efficiency. The process would include:
Batch Reactors: For initial synthesis and coupling reactions.
Continuous Flow Reactors: For large-scale production and purification.
Quality Control: Rigorous testing using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to ensure product purity and consistency.
化学反応の分析
Types of Reactions:
Oxidation: Di-Ellipticine-RIBOTAC can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Sodium azide, potassium cyanide, and halogenated solvents.
Major Products:
Oxidation Products: Oxidized derivatives of ellipticine.
Reduction Products: Reduced forms of the ellipticine moiety.
Substitution Products: Substituted ellipticine derivatives with various functional groups.
科学的研究の応用
Chemistry:
RNA Targeting: Di-Ellipticine-RIBOTAC is used to target and degrade specific RNA sequences, making it a valuable tool in studying RNA biology and function.
Biology:
Gene Expression Studies: It is used to modulate gene expression by degrading specific RNA molecules, providing insights into gene regulation mechanisms.
Medicine:
Therapeutic Potential: this compound has shown promise in treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) by targeting and degrading pathogenic RNA.
Industry:
作用機序
Di-Ellipticine-RIBOTAC exerts its effects by binding to specific RNA sequences and recruiting ribonucleases to degrade the target RNA . The molecular targets include the r(G4C2) repeat expansions associated with c9ALS/FTD . The pathways involved in its mechanism of action include:
RNA Binding: The compound binds to the target RNA sequence.
Ribonuclease Recruitment: It recruits ribonucleases to the bound RNA.
RNA Degradation: The ribonucleases degrade the target RNA, reducing its levels and associated pathogenic effects.
類似化合物との比較
Ellipticine: A natural product with anticancer properties, known for its DNA intercalation and topoisomerase II inhibition.
PROTACs: Proteolysis targeting chimeras that degrade proteins by recruiting E3 ligases.
Other RIBOTACs: Compounds designed to degrade specific RNA sequences by recruiting ribonucleases.
Uniqueness: Di-Ellipticine-RIBOTAC is unique in its ability to target and degrade specific RNA sequences associated with neurodegenerative diseases, combining the properties of ellipticine with RNA-targeting capabilities . This dual functionality sets it apart from other compounds in its class .
特性
分子式 |
C78H87N7O16S |
|---|---|
分子量 |
1410.6 g/mol |
IUPAC名 |
ethyl (5Z)-5-[[4-[2-[2-[2-[2-[[4-[bis[2-[2-[2-[(5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy]ethoxy]ethoxy]ethyl]amino]-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C78H87N7O16S/c1-6-98-78(90)73-76(89)68(102-77(73)82-55-10-8-7-9-11-55)45-54-12-17-67(66(86)44-54)101-43-40-97-37-36-94-33-30-91-27-24-81-69(87)18-19-70(88)85(25-28-92-31-34-95-38-41-99-56-13-15-64-60(46-56)71-50(2)62-48-79-22-20-58(62)52(4)74(71)83-64)26-29-93-32-35-96-39-42-100-57-14-16-65-61(47-57)72-51(3)63-49-80-23-21-59(63)53(5)75(72)84-65/h7-17,20-23,44-49,83-84,86,89H,6,18-19,24-43H2,1-5H3,(H,81,87)/b68-45-,82-77? |
InChIキー |
OLUSSEHYJBHYPA-XOBPTFHMSA-N |
異性体SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N(CCOCCOCCOC3=CC4=C(C=C3)NC5=C4C(=C6C=NC=CC6=C5C)C)CCOCCOCCOC7=CC8=C(C=C7)NC9=C8C(=C2C=NC=CC2=C9C)C)O)/SC1=NC1=CC=CC=C1)O |
正規SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N(CCOCCOCCOC3=CC4=C(C=C3)NC5=C4C(=C6C=NC=CC6=C5C)C)CCOCCOCCOC7=CC8=C(C=C7)NC9=C8C(=C2C=NC=CC2=C9C)C)O)SC1=NC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
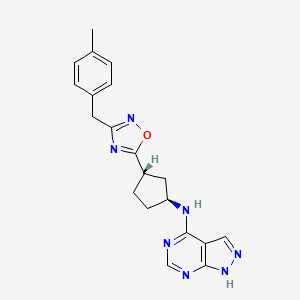
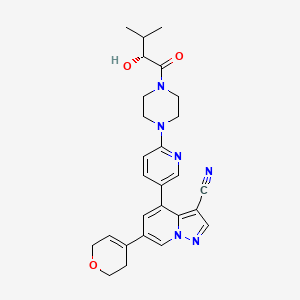
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)
